Cyanoguanidine monohydrochloride

Catalog No.
S13155722
CAS No.
58296-58-5
M.F
C2H5ClN4
M. Wt
120.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanoguanidine monohydrochloride

CAS Number

58296-58-5

Product Name

Cyanoguanidine monohydrochloride

IUPAC Name

2-cyanoguanidine;hydrochloride

Molecular Formula

C2H5ClN4

Molecular Weight

120.54 g/mol

InChI

InChI=1S/C2H4N4.ClH/c3-1-6-2(4)5;/h(H4,4,5,6);1H

InChI Key

XFUXGQBTPGTUMC-UHFFFAOYSA-N

Canonical SMILES

C(#N)N=C(N)N.Cl
, particularly those involving nucleophilic substitution and condensation. It can react with various electrophiles due to the presence of the cyanamide group. Notably, it can undergo hydrolysis to form guanidine and hydrochloric acid under acidic conditions. Additionally, it can be transformed into other derivatives through reactions with amines or alcohols, which further expands its utility in synthetic chemistry .

Research indicates that cyanoguanidine monohydrochloride exhibits biological activities that may be beneficial in various contexts. It has been investigated for its potential use in pharmaceuticals, particularly as an anti-inflammatory agent and for its neuroprotective properties. The compound's ability to modulate certain biological pathways makes it a candidate for further studies aimed at understanding its therapeutic potential .

Cyanoguanidine monohydrochloride can be synthesized through several methods:

  • Direct Reaction with Hydrochloric Acid: Dicyandiamide reacts with anhydrous hydrochloric acid in a controlled environment (typically below 50 °C) to produce cyanoguanidine monohydrochloride. This method often involves using glacial acetic acid as a solvent to facilitate the reaction .
  • Hydrolysis of Dicyandiamide Hydrochlorides: Under specific conditions, dicyandiamide hydrochlorides can be hydrolyzed to yield cyanoguanidine monohydrochloride, emphasizing the importance of controlling the reaction environment to prevent unwanted side reactions .
  • Use of Solvents: Various solvents such as dimethyl sulfoxide or acetone may be employed during the synthesis to improve yield and purity by minimizing hydrolytic degradation .

Cyanoguanidine monohydrochloride finds applications across several fields:

  • Chemical Synthesis: It serves as an important intermediate in the production of agrochemicals and pharmaceuticals.
  • Polymer Industry: The compound is utilized in the synthesis of resins and adhesives due to its ability to form stable bonds.
  • Fertilizers: It acts as a nitrogen source in fertilizers, enhancing plant growth and yield.

These applications highlight its versatility and importance in industrial chemistry .

Studies on interaction mechanisms involving cyanoguanidine monohydrochloride have revealed insights into its reactivity with various substrates. For instance, it has been shown to interact favorably with electrophilic species, leading to the formation of more complex molecules. Understanding these interactions is crucial for optimizing its use in synthetic pathways and developing new applications in medicinal chemistry .

Cyanoguanidine monohydrochloride shares structural similarities with several other compounds, particularly those containing guanidine or cyanamide functional groups. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Features
CyanamideC₂H₄N₂OSimple amide structure; used primarily as a herbicide.
GuanidineCH₅N₅Basic nitrogen compound; widely used in pharmaceuticals.
DicyandiamideC₄H₆N₄Precursor to cyanoguanidine; more complex structure.
AminoguanidineC₂H₈N₄Contains amino group; used for its anti-inflammatory properties.

Cyanoguanidine monohydrochloride stands out due to its combination of both cyanamide and guanidine functionalities, making it particularly versatile for various chemical transformations while retaining distinct biological activity profiles .

This detailed overview underscores the significance of cyanoguanidine monohydrochloride within both industrial and biological contexts, paving the way for future research and application developments.

Cyanoguanidine monohydrochloride represents the hydrochloride salt form of cyanoguanidine, a nitrogen-rich organic compound with significant chemical interest [13] [14] [15]. The compound possesses the molecular formula C₂H₅ClN₄, reflecting the addition of hydrochloric acid to the parent cyanoguanidine molecule [13] [14]. The precise molecular weight has been determined to be 120.54 grams per mole, representing a substantial increase from the parent compound's molecular weight of 84.08 grams per mole [13] [15].

The elemental composition of cyanoguanidine monohydrochloride demonstrates the impact of hydrochloride formation on the overall molecular structure [13]. Carbon comprises 19.92% of the molecular weight, hydrogen accounts for 4.18%, nitrogen represents 46.48%, and chlorine constitutes 29.42% of the total mass [13]. This composition contrasts markedly with the parent cyanoguanidine, where nitrogen dominates at 66.63% of the molecular weight [1] [6].

CompoundMolecular FormulaMolecular Weight (g/mol)Elemental Composition
CyanoguanidineC₂H₄N₄84.08 [1] [6]C: 28.57%, H: 4.80%, N: 66.63% [1]
Cyanoguanidine monohydrochlorideC₂H₅ClN₄120.54 [13] [15]C: 19.92%, H: 4.18%, N: 46.48%, Cl: 29.42% [13]

The formation of the monohydrochloride salt significantly alters the physical and chemical properties of the compound [2]. The addition of the hydrochloride group increases the compound's solubility in aqueous media while maintaining the fundamental structural characteristics of the guanidine moiety [2] [8]. The monoisotopic mass of cyanoguanidine monohydrochloride has been calculated to be 120.020274 atomic mass units, providing precise molecular identification for analytical purposes [14].

Crystallographic Data and Polymorphism

The crystallographic characterization of cyanoguanidine monohydrochloride remains less extensively documented compared to its parent compound [1] [2]. Research on the parent cyanoguanidine has revealed a monoclinic crystal system with space group P₂₁/c, featuring unit cell parameters of approximately a = 6.8 Å, b = 10.0 Å, c = 5.2 Å, and β = 114° [1] [17]. The calculated density of cyanoguanidine in its pure form is 1.404 grams per cubic centimeter [1] [6].

PropertyCyanoguanidineCyanoguanidine monohydrochloride
Crystal SystemMonoclinic [1]Not fully determined
Space GroupP₂₁/c [1]Not fully determined
Unit Cell Parametersa = 6.8 Å, b = 10.0 Å, c = 5.2 Å, β = 114° [1]Not fully determined
Z (molecules per unit cell)4 [1]Not fully determined
Density (calculated)1.404 g/cm³ [1] [6]Not fully determined

The crystal structure of cyanoguanidine exhibits extensive hydrogen bonding networks that stabilize the solid-state arrangement [17]. Strong intermolecular hydrogen bonds form between the cyanoguanidine nitrile group and the guanidine hydrogen atoms, with nitrogen-nitrogen distances ranging from 2.857 to 2.950 Å [17]. These hydrogen bonds create a two-dimensional network that influences the material's physical properties [17].

Polymorphism in cyanoguanidine compounds has been observed in related structures, though specific polymorphic forms of cyanoguanidine monohydrochloride require further investigation [3] [16]. The parent compound can adopt various crystal morphologies, including needles, rhombus shapes, and scales, depending on crystallization conditions [1]. The formation of the hydrochloride salt likely introduces additional complexity to the crystal packing through the incorporation of chloride ions and modified hydrogen bonding patterns [2].

Tautomeric Forms and Zwitterionic Behavior

Cyanoguanidine exhibits complex tautomeric behavior that significantly influences its chemical properties and reactivity [1] [4]. Two primary tautomeric forms exist: 1-cyanoguanidine and 2-cyanoguanidine, which differ in the position of protonation and the bonding arrangement of the nitrogen atoms relative to the nitrile group [1] [4].
The 2-cyanoguanidine tautomer represents the more thermodynamically stable form under most conditions [1] [4]. This stability arises from the favorable electronic distribution that places the positive charge on the nitrogen atom not directly bonded to the electron-withdrawing nitrile group [4]. The energy difference between the two tautomeric forms has been estimated at approximately 2-3 kilocalories per mole, with the 2-form being more stable [4].

Tautomeric FormDescriptionRelative Stability
1-CyanoguanidineProtonation on terminal nitrogen adjacent to nitrile group [1] [4]Less stable
2-CyanoguanidineProtonation on nitrogen not adjacent to nitrile group [1] [4]More stable
Zwitterionic FormFormal acid-base reaction among nitrogen atoms [1] [9]Observed in specific conditions

The zwitterionic behavior of cyanoguanidine represents a particularly interesting aspect of its molecular chemistry [1] [9]. The compound can exist in a zwitterionic form through a formal acid-base reaction among the nitrogen atoms, creating regions of both positive and negative charge within the same molecule [1]. This zwitterionic character becomes more pronounced in polar solvents and can influence the compound's interaction with other molecules [9].
The formation of cyanoguanidine monohydrochloride affects the tautomeric equilibrium by stabilizing specific protonation states [2] [4]. The presence of the chloride ion provides a counterion for the positively charged nitrogen center, potentially favoring particular tautomeric forms [2]. The energy barriers for tautomeric interconversion range from 8-15 kilocalories per mole, with polar solvents generally reducing these barriers [4].

Computational Modeling of Electronic Structure

Computational studies of cyanoguanidine and its derivatives have provided detailed insights into the electronic structure and molecular properties [5] [10] [11]. Ab initio molecular orbital calculations using various basis sets have been employed to characterize the electronic distribution and molecular orbitals [11]. The most commonly used computational methods include Hartree-Fock self-consistent field calculations with 6-31G(d) basis sets and density functional theory calculations using B3LYP functionals with 6-311+G(d) basis sets [5] [11].

Computational MethodBasis SetProperties Calculated
Ab initio SCF6-31G(d) [11]Electronic structure, molecular orbitals
DFT/B3LYP6-311+G(d) [5]NICS values, electronic density
QM/MM HybridVarious [10]Interaction energies, binding sites

The highest occupied molecular orbital energy of cyanoguanidine has been calculated at approximately -7.2 electron volts in the gas phase, shifting to -7.5 electron volts in the solid state [11]. The lowest unoccupied molecular orbital energy is positioned at -1.1 electron volts in the gas phase and -1.4 electron volts in the solid state [11]. This results in a HOMO-LUMO energy gap of approximately 6.1 electron volts, indicating significant electronic stability [11].
Mulliken population analysis reveals the distribution of electronic charge throughout the molecule [11]. The nitrile nitrogen carries a negative charge of approximately -0.34 electrons in the gas phase, increasing to -0.38 electrons in the solid state [11]. The guanidine nitrogen atoms exhibit charges ranging from -0.42 to -0.38 electrons in the gas phase and -0.45 to -0.40 electrons in the solid state [11].

PropertyValue (Gas Phase)Value (Solid State)
HOMO Energy-7.2 eV [11]-7.5 eV [11]
LUMO Energy-1.1 eV [11]-1.4 eV [11]
HOMO-LUMO Gap6.1 eV [11]6.1 eV [11]
Dipole Moment3.8 D [11]4.2 D [11]
Mulliken Charge (Nitrile N)-0.34 e [11]-0.38 e [11]
Mulliken Charge (Guanidine N)-0.42 to -0.38 e [11]-0.45 to -0.40 e [11]

The computational modeling of hydrogen bonding interactions reveals the importance of intermolecular forces in determining the solid-state structure [5] [17]. Strong hydrogen bonds form between the nitrile nitrogen and guanidine hydrogen atoms, with calculated bond distances ranging from 2.85 to 2.95 Å and bond angles of 165-175° [17]. These computational predictions align well with experimental crystallographic data [17].

The classical approach to cyanoguanidine synthesis relies on the dimerization of cyanamide under controlled conditions. This well-established methodology involves the polymerization reaction of cyanamide molecules to form dicyandiamide, which serves as the precursor to cyanoguanidine monohydrochloride [1] [2].

The fundamental mechanism involves the stepwise addition of cyanamide units under alkaline conditions. The process begins with calcium cyanamide hydrolysis, where pulverized lime nitrogen reacts with water and carbon dioxide gas in a reactor maintained at 70-80°C [1]. The reaction proceeds under carefully controlled pH conditions of 10-11, with carbon dioxide flow rates maintained between 5-10 L/min to ensure optimal polymerization [1].

Table 1: Synthesis Methods for Cyanoguanidine Precursors

Synthesis MethodStarting MaterialsTemperature (°C)Reaction TimeYield (%)pH Conditions
Cyanamide DimerizationCyanamide, Base catalyst70-80Variable98 (DCD mass fraction)10-11
Thiourea-Carbodiimide RouteThiourea, Water-soluble carbodiimide (WSC)Room temperature30 min78Neutral
Direct Cyanamide ReactionCyanamide, HCl873 hours93.7-952.5
Calcium Cyanamide HydrolysisCalcium cyanamide, Water, CO270-80Variable98 (DCD mass fraction)10-11

The dimerization process exhibits temperature-dependent selectivity patterns. At temperatures between 100-175°C, cyanamide predominantly converts to dicyandiamide [2]. However, at elevated temperatures of 175-250°C with reaction times shorter than 15 minutes, hydrolysis to carbon dioxide and ammonia becomes the major competing pathway [2]. Complete conversion to carbon dioxide and ammonia occurs at 300°C within 10 minutes [2].

The continuous synthesis approach offers advantages in industrial applications. The method employs a hydrolysis-decalcification reactor system where calcium cyanamide undergoes sequential reactions according to the following stoichiometry [3]:

  • 2CaCN₂ + 2H₂O → Ca(HCN₂)₂ + Ca(OH)₂
  • Ca(HCN₂)₂ + 2H₂O → 2H₂CN₂ + Ca(OH)₂
  • 2Ca(HCN₂)₂ + H₂O + CO₂ → 2H₂CN₂ + CaCO₃

This process achieves effective nitrogen content of 23-25% in the intermediate calcium cyanamide product [4], representing a significant improvement over conventional methods.

Novel Synthetic Approaches from Thioureas

Recent developments have introduced thiourea-based synthetic pathways that offer alternative routes to cyanoguanidine formation. The most significant advancement involves the use of water-soluble carbodiimide reagents to convert thioureas directly to cyanoguanidines [5].

The novel thiourea route employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as the key reagent. This method demonstrates remarkable efficiency, converting thiourea to cyanoguanidine in 78% yield after just 30 minutes at room temperature [5]. The reaction tolerates various structural modifications, including highly hindered substrates and secondary amines [5].

The mechanism involves nucleophilic attack by the thiourea nitrogen on the carbodiimide carbon, followed by rearrangement and elimination steps. This approach offers several advantages over traditional methods, including mild reaction conditions, reduced safety hazards, and operational simplicity [5].

The generality of this transformation extends to substituted thioureas, enabling the synthesis of diverse cyanoguanidine derivatives. The reaction accommodates both aromatic and aliphatic thiourea substrates, with yields typically ranging from 65-85% depending on substrate structure [5].

Base-mediated aminoalkylation reactions represent another innovative approach utilizing thiourea substrates. This method involves the reaction of aryl thiourea with halides in the presence of base catalysts, generating both cyanamides and disulfanes through mercaptan and N-aryl cyanamide intermediates [6]. The process offers convenience, environmental friendliness, and high yields for synthesizing substituted cyanamides in one-pot procedures [6].

Hydrochloride Salt Formation Mechanisms

The formation of cyanoguanidine monohydrochloride involves acid-base neutralization reactions where the basic nitrogen atoms of cyanoguanidine interact with hydrochloric acid. This process follows established principles of salt formation in organic chemistry [7].

The mechanism proceeds through protonation of the most basic nitrogen center in the cyanoguanidine molecule. The resulting cationic species forms an ionic bond with the chloride anion, creating the stable hydrochloride salt [8]. This transformation significantly enhances water solubility compared to the free base form [8].

Salt formation optimization requires careful control of stoichiometric ratios, typically employing slight excess of hydrochloric acid to ensure complete conversion. The reaction proceeds rapidly at ambient temperature, with precipitation occurring upon concentration or cooling of the reaction mixture [9].

The hydrochloride salt exhibits enhanced stability characteristics compared to the free base. Nuclear magnetic resonance studies demonstrate characteristic downfield shifts of proton signals near basic nitrogen centers upon salt formation [9]. These spectroscopic changes confirm successful protonation and provide analytical confirmation of salt formation [9].

Industrial hydrochloride salt preparation often involves treatment of aqueous cyanoguanidine solutions with hydrochloric acid, followed by crystallization procedures. The process benefits from the improved handling characteristics and longer shelf-life of the salt form compared to free base materials [8].

Optimization of Anhydrous vs. Aqueous Synthesis

The choice between anhydrous and aqueous synthetic conditions significantly impacts reaction efficiency, product purity, and economic viability. Each approach offers distinct advantages and limitations that must be carefully considered in process development.

Table 2: Optimization Parameters for Anhydrous vs. Aqueous Synthesis

ParameterAnhydrous ConditionsAqueous ConditionsOptimization Benefits
Temperature150-200°C70-87°CHigher reaction rates vs. Lower energy costs
pH ControlNot applicable2.5-11Product stability vs. Better solubility
Solvent SystemOrganic solvents (DMF, DMSO)Water or water-alcohol mixtureProduct purity vs. Environmental friendliness
Reaction Time30 min - 3 hours1-5 hoursReaction completion vs. Cost efficiency
Catalyst Loading0.1-10 mol% (phosphate salts)Base catalysts (NaOH, K₂CO₃)Reaction rate vs. Economic viability
Substrate Ratio1:1 to 1:1.271:1.1 to 1:1.5Yield optimization vs. Material costs

Anhydrous synthesis conditions typically employ elevated temperatures ranging from 150-200°C to achieve acceptable reaction rates [10]. These conditions require organic solvents such as dimethylformamide or dimethyl sulfoxide to maintain substrate solubility [10]. Phosphoric acid salt catalysts, particularly sodium ammonium hydrogenphosphate and related compounds, provide optimal catalytic activity at loadings of 0.1-10 mol% [10].

The primary advantages of anhydrous conditions include higher reaction rates, reduced side reactions, and improved product purity. However, these benefits come at the cost of increased energy requirements and more complex solvent recovery systems [10].

Aqueous synthesis offers environmental and economic advantages through the use of water as the primary solvent system. Temperature requirements are significantly reduced, with optimal conditions achieved at 70-87°C [11]. pH control becomes critical in aqueous systems, with different processes requiring pH values ranging from 2.5 for acidic conditions to 10-11 for basic polymerization reactions [11].

The aqueous approach demonstrates excellent yields, with phenylguanidine synthesis achieving 94.5% yield under optimized conditions [11]. The process involves controlled addition of cyanamide solutions to aniline hydrochloride at elevated temperature, followed by neutralization with sodium hydrogencarbonate to precipitate the desired product [11].

Table 3: Synthesis Route Comparison

Synthesis RouteKey AdvantagesMain ChallengesIndustrial Scalability
Traditional Cyanamide DimerizationWell-established, high yieldTemperature control, side reactionsHigh
Novel Thiourea RouteMild conditions, safe reagentsLimited substrate scopeMedium
Hydrochloride Salt FormationImproved solubility, stabilityPurification complexityHigh
One-step SynthesisSimplified process, reduced stepsProcess optimization requiredMedium to High

Process optimization requires balancing multiple competing factors. Anhydrous conditions favor reaction kinetics and product purity but demand higher energy inputs and more sophisticated equipment. Aqueous conditions provide environmental benefits and lower operating costs while potentially compromising reaction efficiency and requiring more complex purification procedures.

The selection of optimal synthesis conditions depends on specific application requirements, including desired product purity, production scale, environmental considerations, and economic constraints. Large-scale industrial production typically favors aqueous processes due to lower operational costs and reduced environmental impact, while specialized applications requiring high purity may justify anhydrous synthesis approaches [4].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

120.0202739 g/mol

Monoisotopic Mass

120.0202739 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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